molecular formula C15H25NO2 B11680961 2-[(Hexylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione

2-[(Hexylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione

Katalognummer: B11680961
Molekulargewicht: 251.36 g/mol
InChI-Schlüssel: BPRWKTOQAYBWCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Hexylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione is an organic compound with a complex structure that includes a cyclohexane ring substituted with a hexylamino group and a dimethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Hexylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with hexylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced techniques such as distillation, crystallization, and chromatography may be employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Hexylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The hexylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(Hexylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-[(Hexylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione exerts its effects involves interactions with specific molecular targets. The hexylamino group plays a crucial role in binding to these targets, which may include enzymes, receptors, or other proteins. The pathways involved in these interactions are complex and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(Hexylamino)methylidene]cyclohexa-2,4-dien-1-one
  • 2-amino-5-[(hexylamino)methylidene]amino]pentanoic acid

Uniqueness

2-[(Hexylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione is unique due to its specific structural features, such as the presence of both a hexylamino group and a dimethyl group on the cyclohexane ring. These features confer distinct chemical properties and reactivity, making it valuable for various applications.

Eigenschaften

Molekularformel

C15H25NO2

Molekulargewicht

251.36 g/mol

IUPAC-Name

2-(hexyliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C15H25NO2/c1-4-5-6-7-8-16-11-12-13(17)9-15(2,3)10-14(12)18/h11,17H,4-10H2,1-3H3

InChI-Schlüssel

BPRWKTOQAYBWCY-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCN=CC1=C(CC(CC1=O)(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.